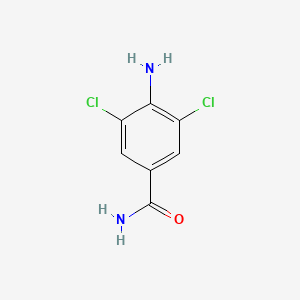
4-Amino-3,5-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,5-dichlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 4-position and two chlorine atoms at the 3- and 5-positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. One common method is the reaction of 3,5-dichlorobenzoyl chloride with 4-aminoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature, yielding this compound as the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-Amino-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it into amines or other reduced forms.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like thionyl chloride or phosphorus pentachloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted benzamides.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include primary or secondary amines.
科学的研究の応用
4-Amino-3,5-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation .
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
4-Amino-3,5-dichlorobenzamide is unique due to the presence of both amino and dichloro substituents on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
63887-26-3 |
|---|---|
分子式 |
C7H6Cl2N2O |
分子量 |
205.04 g/mol |
IUPAC名 |
4-amino-3,5-dichlorobenzamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12) |
InChIキー |
CRYCKBHVODBYAQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
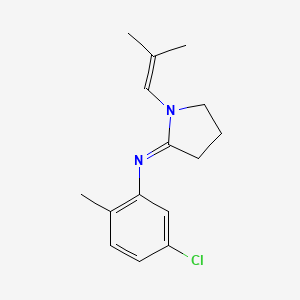
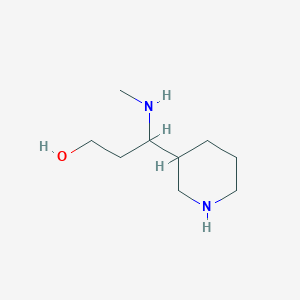
![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)
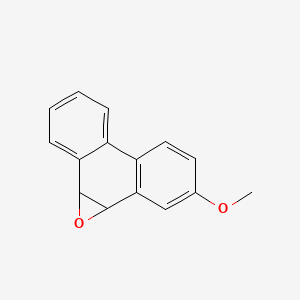
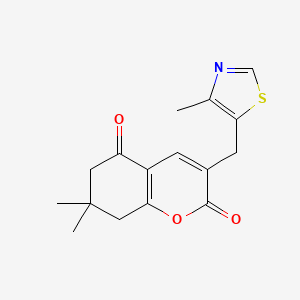
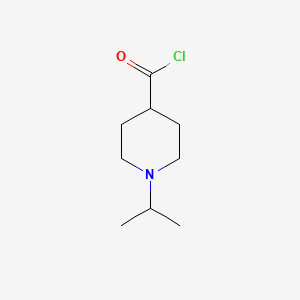
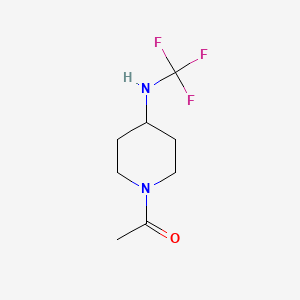
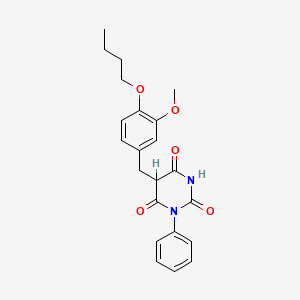
![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
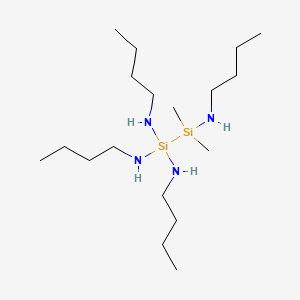

![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
